pyrazolo[3,4-d][1,3]oxazin-4(1H)-one, 1,6-dimethyl-
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Overview
Description
Pyrazolo[3,4-d][1,3]oxazin-4(1H)-one, 1,6-dimethyl- is a heterocyclic compound that features a fused ring system combining pyrazole and oxazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[3,4-d][1,3]oxazin-4(1H)-one, 1,6-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to facilitate the formation of the oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[3,4-d][1,3]oxazin-4(1H)-one, 1,6-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazolo[3,4-d][1,3]oxazin-4(1H)-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of pyrazolo[3,4-d][1,3]oxazin-4(1H)-one, 1,6-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its role as a kinase inhibitor.
Pyrazolo[3,4-b]pyridine: Studied for its anti-cancer properties.
Uniqueness
Pyrazolo[3,4-d][1,3]oxazin-4(1H)-one, 1,6-dimethyl- is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential for diverse applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
92914-77-7 |
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Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
1,6-dimethylpyrazolo[3,4-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C7H7N3O2/c1-4-9-6-5(7(11)12-4)3-8-10(6)2/h3H,1-2H3 |
InChI Key |
MNXBIQRXLMTBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=O)O1 |
Origin of Product |
United States |
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